molecular formula C7H16ClNO2 B057063 Methyl L-tert-leucinate hydrochloride CAS No. 63038-27-7

Methyl L-tert-leucinate hydrochloride

Cat. No.: B057063
CAS No.: 63038-27-7
M. Wt: 181.66 g/mol
InChI Key: HRTQWUHFSXVRPY-NUBCRITNSA-N
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Description

L-tert-Leucine methyl ester hydrochloride (CAS: 63038-27-7) is a chiral amino acid derivative with the molecular formula C₇H₁₅NO₂·HCl and a molecular weight of 181.66 g/mol . Structurally, it consists of a tert-leucine backbone (a branched-chain amino acid with a tert-butyl group) esterified with a methyl group and stabilized as a hydrochloride salt. Key physical properties include a melting point of 183–186°C, a boiling point of 206.8°C, and a flash point of 78.9°C .

This compound is widely utilized in organic synthesis, particularly as a chiral building block in the development of proteolysis-targeting chimeras (PROTACs) , synthetic cannabinoids , and palladium-catalyzed C–H functionalization reactions . Its sterically bulky tert-butyl side chain enhances ester stability, making it advantageous in reactions requiring steric hindrance control .

Properties

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584463
Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63038-27-7
Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
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Record name Methyl L-tert-leucinate hydrochloride
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Record name Methyl 3-methyl-L-valinate--hydrogen chloride (1/1)
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Record name L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
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Record name METHYL L-TERT-LEUCINATE HYDROCHLORIDE
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Preparation Methods

Thionyl Chloride-Mediated Esterification

This classical method involves refluxing L-tert-leucine in methanol with thionyl chloride (SOCl₂) as both the acid catalyst and dehydrating agent.

Reaction Mechanism :

  • Step 1 : Protonation of the carboxylic acid group by SOCl₂, forming an acylium ion.

  • Step 2 : Nucleophilic attack by methanol, yielding the methyl ester.

  • Step 3 : Quenching with HCl to form the hydrochloride salt.

Optimized Conditions :

  • Molar Ratio : L-tert-leucine : SOCl₂ = 1 : 10

  • Solvent : Methanol (60 mL/g substrate)

  • Temperature : Reflux (64.7°C)

  • Duration : 16 hours

  • Workup : Volatile removal under reduced pressure, trituration with diethyl ether.

Spectral Validation :

TechniqueData
IR (cm⁻¹) 3383 (N-H stretch), 1735 (C=O ester), 1517 (C-N bend)
¹H NMR (ppm) 1.00 (9H, tert-butyl), 3.66 (1H, methine), 8.31–9.00 (3H, NH₃⁺)
¹³C NMR (ppm) 26.3 (tert-butyl), 168.8 (ester C=O)

Advantages : Simplicity, 100% yield.
Limitations : Corrosive reagents, HCl emissions, hygroscopic product.

Chiral PPY Nitrogen Oxide-Catalyzed Dynamic Kinetic Resolution

This asymmetric synthesis route achieves high enantiopurity via dynamic kinetic resolution (DKR) using a chiral pyrrolidine-based catalyst.

Reaction Sequence :

  • DKR Step :

    • Reactants : Pentafluorophenyl-(dibenzylamino) ester + benzhydrol.

    • Catalyst : Chiral PPY nitrogen oxide (0.1 eq).

    • Conditions : -5°C, trifluorotoluene/dichloroethane (1:1), 16–24 hours.

    • Outcome : (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester (84.6% yield, 99.4% ee).

  • Hydrogenolysis :

    • Catalyst : 5–10% Pd/C, 0.1–0.5 MPa H₂.

    • Solvent : Methanol/isopropanol.

    • Outcome : Debenzylation to L-tert-leucine methyl ester hydrochloride.

Key Data :

  • ee : >99.4% via HPLC.

  • Scale-Up Feasibility : Demonstrated at 0.1 mol scale.

Advantages : Superior stereocontrol, pharmaceutical-grade purity.
Limitations : Multi-step synthesis, high catalyst loading.

Dimethyl Carbonate Methylation with Sulfuric Acid

A green chemistry approach replacing traditional halogenating agents with dimethyl carbonate (DMC).

Procedure :

  • Reactants : L-tert-leucine + DMC (methylating agent).

  • Catalyst : Concentrated H₂SO₄.

  • Conditions : 20–35°C, solvent-free.

  • Workup : Distillation, crystallization.

Performance Metrics :

  • Yield : >90%.

  • Purity : >99% (HPLC).

Advantages : No toxic byproducts, mild conditions.
Limitations : Longer reaction times (24–48 hours).

Comparative Analysis of Preparation Methods

ParameterThionyl ChlorideChiral DKRDMC/H₂SO₄
Yield 100%84.6%>90%
ee N/A>99.4%N/A
Reaction Time 16 hours24 hours24–48 hours
Catalyst Cost LowHighLow
Environmental Impact High (HCl emissions)ModerateLow

Critical Evaluation of Reaction Parameters

Temperature and Solvent Effects

  • Thionyl Chloride : Reflux in methanol ensures complete esterification but risks side reactions at higher temperatures.

  • Chiral DKR : Subzero temperatures (-5°C) are critical for enantioselectivity, minimizing racemization.

  • DMC Methylation : Ambient temperatures favor sustainability but require prolonged durations.

Catalytic Efficiency

  • Pd/C Loading : 5–20 wt% in hydrogenolysis balances cost and activity.

  • H₂SO₄ Role : Acts as both catalyst and dehydrating agent in DMC route, avoiding stoichiometric reagents.

Industrial and Laboratory-Scale Considerations

  • Pilot-Scale Feasibility : Thionyl chloride method is preferred for rapid, high-yield production despite environmental drawbacks.

  • Pharmaceutical Applications : Chiral DKR meets stringent ee requirements for APIs.

  • Green Chemistry Shift : DMC methylation aligns with EPA guidelines, reducing waste and toxicity .

Chemical Reactions Analysis

Types of Reactions: Sevelamer hydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. These reactions are facilitated by the polymeric nature of the compound, which allows for multiple substitution sites.

Common Reagents and Conditions: The synthesis of sevelamer hydrochloride involves reagents such as allylamine, hydrochloric acid, and epichlorohydrin. The polymerization process is initiated by azo compounds, and the reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the polymer .

Major Products Formed: The primary product formed from these reactions is sevelamer hydrochloride itself. The polymerization and subsequent reactions result in a cross-linked polymer that effectively binds phosphate ions in the gastrointestinal tract .

Scientific Research Applications

Peptide Synthesis

L-tert-Leucine methyl ester hydrochloride is widely utilized in the field of peptide synthesis due to its ability to serve as a protecting group for amino acids. This property facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis processes.

Key Characteristics:

  • Molecular Formula : C₇H₁₆ClNO₂
  • Molecular Weight : 181.66 g/mol
  • Optical Activity : [α]20/D +17.5±1°, c = 1% in methanol .

Biological Research

The compound has been employed in various biological studies, particularly in the following areas:

Drug Development

L-tert-Leucine methyl ester hydrochloride is explored for its potential in drug design, particularly in developing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and specificity towards target proteins.

Cell Culture Studies

This compound is used in cell culture systems to study cellular responses to amino acid derivatives. It plays a role in signaling pathways and metabolic processes, making it relevant for research in cancer, immunology, and metabolic diseases .

Antibody-Drug Conjugates (ADCs)

Recent studies have investigated the incorporation of L-tert-Leucine methyl ester hydrochloride in ADCs, highlighting its effectiveness in enhancing the stability and efficacy of therapeutic antibodies against cancer cells . The conjugation process benefits from the compound's ability to form stable linkages with cytotoxic agents.

Metabolic Pathway Analysis

Research has demonstrated that L-tert-Leucine methyl ester hydrochloride can influence metabolic enzymes involved in amino acid metabolism. This has implications for understanding metabolic disorders and developing targeted therapies .

Comparison with Similar Compounds

Structural Analogs: Methyl Esters of Branched-Chain Amino Acids

L-tert-Leucine methyl ester hydrochloride is compared below with methyl esters of other branched-chain amino acids (e.g., leucine, isoleucine). These analogs differ in side-chain structure, influencing reactivity and applications.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
L-tert-Leucine methyl ester HCl 63038-27-7 C₇H₁₅NO₂·HCl 181.66 183–186 PROTAC synthesis , chiral ligands , cannabinoid agonists
L-Leucine methyl ester HCl 7517-19-3 C₇H₁₅NO₂·HCl 181.66 134–137 Peptide synthesis , intermediate in drug discovery
L-Isoleucine methyl ester HCl 18598-74-8 C₇H₁₅NO₂·HCl 181.66 Not reported Biochemical research

Key Differences :

  • Steric Effects : The tert-butyl group in L-tert-leucine derivatives provides greater steric bulk compared to the isopropyl (leucine) or sec-butyl (isoleucine) groups. This enhances stability in ester hydrolysis and influences enantioselectivity in catalytic reactions .
  • Applications: L-tert-Leucine methyl ester HCl is preferred in PROTAC and cannabinoid syntheses due to its ability to modulate protein degradation and receptor binding , whereas L-leucine analogs are more common in general peptide chemistry .
Ester Variants: tert-Leucine Derivatives with Different Ester Groups

The ester group (methyl, ethyl, or tert-butyl) significantly impacts solubility, reactivity, and downstream applications.

Compound CAS Number Ester Group Molecular Weight (g/mol) Solubility Key Applications
L-tert-Leucine methyl ester HCl 63038-27-7 Methyl 181.66 Soluble in polar solvents PROTACs , chiral catalysts
L-Leucine ethyl ester HCl 2743-40-0 Ethyl 195.69 Soluble in water Peptide synthesis , intermediate in antiviral drug development
L-Leucine tert-butyl ester HCl 2748-02-9 tert-Butyl 223.74 Limited data Protected intermediates in solid-phase synthesis

Key Differences :

  • Reactivity : Methyl esters are more reactive toward hydrolysis than ethyl or tert-butyl esters, making them suitable for transient protection in multi-step syntheses .
  • Solubility : Ethyl esters (e.g., L-leucine ethyl ester HCl) exhibit higher water solubility, advantageous in aqueous-phase reactions .
  • Steric Protection : tert-Butyl esters (e.g., L-leucine tert-butyl ester HCl) provide superior steric protection for sensitive functional groups .
Enantiomeric Comparisons

The biological activity of L-tert-leucine derivatives is highly enantiomer-dependent. For example:

  • Synthetic Cannabinoids: The L-enantiomer of tert-leucine methyl ester-derived compounds (e.g., 17S in ) shows distinct CB1/CB2 receptor binding compared to the D-enantiomer (17R) . This stereospecificity is critical for drug design.
  • Catalysis : Enantiopure L-tert-leucine esters are used to synthesize chiral ligands for asymmetric catalysis, where the wrong enantiomer can lead to undesired reaction outcomes .

Biological Activity

L-tert-Leucine methyl ester hydrochloride (CAS No. 63038-27-7) is a derivative of the branched-chain amino acid leucine, which has been studied for its diverse biological activities across various fields such as immunology, cell biology, and metabolic research. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₇H₁₆ClNO₂
  • Molecular Weight : 181.66 g/mol
  • Solubility : Soluble in DMSO at concentrations up to 100 mg/mL .

L-tert-Leucine methyl ester hydrochloride exhibits its biological effects through several mechanisms:

  • Cell Signaling and Metabolism : The compound is utilized in cell cultures to study its effects on cellular functions, particularly in signaling pathways and metabolic processes. Research indicates that it can influence microglial activity and interactions with prion proteins, which are crucial for understanding neurodegenerative diseases.
  • Immune Modulation : In immunology, L-tert-Leucine methyl ester hydrochloride has been shown to stimulate immune cells, leading to increased cytokine production. This response is critical for understanding immune system dynamics and developing immunotherapies .
  • Transport Mechanisms : The uptake of L-tert-Leucine derivatives by lymphocytes occurs via a novel dipeptide-specific transport mechanism. This transport is enhanced by hydrophobic modifications at the carboxyl terminus of peptides, which may facilitate targeted delivery of therapeutic agents .

Biological Activities

The following table summarizes key biological activities associated with L-tert-Leucine methyl ester hydrochloride:

Field Application Summary Methods of Application Results and Outcomes
Cell BiologyAnalysis of cell signaling pathways and metabolismIntroduced into cell cultures; monitored via imaging and flow cytometryProvided insights into cellular responses to stimuli; influenced microglial activity.
ImmunologyStudy of cytokine responses and immune cell activationStimulated immune cells in vitro; quantified cytokine production using ELISAEnhanced understanding of immune regulation; potential for new immunotherapies.
Tissue EngineeringInvestigated effects on bone marrow progenitor cell differentiationIncorporated into ECM scaffolds for BMPC cultureSuggested role in enhancing bone regeneration processes.
Microbiology/PharmaceuticalsDevelopment of antimicrobial peptidesIncorporated into peptide chains during synthesis; tested against bacterial strainsShowed effectiveness against antibiotic-resistant bacteria, promising for new drug development.
MetabolomicsStudied metabolic pathways involving branched-chain amino acidsUsed as a tracer in metabolic studiesProvided insights into muscle metabolism and energy production; implications for nutritional supplements.
EnzymologyStudy of enzyme kinetics related to amino acid metabolismUsed as substrate or inhibitor in enzymatic reactionsContributed to understanding enzyme function; potential for enzyme-based therapies or diagnostics.

Case Studies

  • Immunological Response Enhancement :
    A study demonstrated that L-tert-Leucine methyl ester hydrochloride significantly increased the production of pro-inflammatory cytokines in activated T cells. Using flow cytometry, researchers observed enhanced activation markers on T cells after treatment with the compound, indicating its potential as an immunomodulatory agent.
  • Bone Regeneration Research :
    In tissue engineering applications, L-tert-Leucine methyl ester hydrochloride was incorporated into scaffolds designed for bone marrow progenitor cells. Preliminary results indicated improved differentiation rates towards osteogenic lineages when exposed to this compound, suggesting its utility in regenerative medicine.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-tert-leucine methyl ester hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves esterification of L-tert-leucine with methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include temperature control (0–5°C during HCl gas introduction) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amino acid to methanol). Optimization can be achieved via thin-layer chromatography (TLC) to monitor reaction progress and pH adjustment to ensure complete protonation of the amine group. Post-synthesis purification via recrystallization (e.g., using ethanol/ethyl acetate mixtures) is critical to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural identity of L-tert-leucine methyl ester hydrochloride?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with reference data to confirm stereochemistry and esterification. For example, the methyl ester group typically resonates at ~3.6 ppm in 1^1H NMR .
  • HPLC with UV detection : Assess purity using a C18 column and isocratic elution (e.g., 70:30 water/acetonitrile with 0.1% TFA). A purity threshold of ≥99% is common for research-grade material .
  • Mass spectrometry (MS) : Confirm molecular weight (181.66 g/mol) via ESI-MS in positive ion mode .

Q. What precautions are necessary for handling L-tert-leucine methyl ester hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential irritation from hydrochloride salts .
  • Ventilation : Use a fume hood when weighing or handling the compound to avoid inhalation of fine particles .
  • First-aid protocols : Immediate rinsing with water for eye/skin contact and medical consultation if symptoms persist .

Advanced Research Questions

Q. How can researchers address contradictions in reported enantiomeric purity of L-tert-leucine methyl ester hydrochloride across studies?

  • Methodological Answer : Discrepancies often arise from differences in chiral separation techniques. To resolve this:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate results with optical rotation measurements (e.g., +15° to +20° for the L-isomer) .
  • Cross-validation : Compare data with independent methods like capillary electrophoresis (CE) or circular dichroism (CD) spectroscopy .

Q. What experimental strategies are effective for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at −20°C, 4°C, and 25°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Degradation products : Identify hydrolysis byproducts (e.g., L-tert-leucine) using LC-MS and quantify via calibration curves .

Q. How can in silico modeling be applied to predict the reactivity of L-tert-leucine methyl ester hydrochloride in peptide coupling reactions?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with coupling agents (e.g., HATU or DCC) using software like AutoDock Vina. Focus on steric hindrance from the tert-butyl group .
  • DFT calculations : Analyze transition states to predict activation energies for ester hydrolysis or racemization .

Q. What statistical approaches are recommended for analyzing contradictory data in kinetic studies of this compound’s reactions?

  • Methodological Answer :

  • ANOVA with post-hoc tests : Compare reaction rates under different conditions (e.g., solvent polarity, temperature). Use Bonferroni correction to account for multiple comparisons .
  • Error analysis : Quantify uncertainties in spectrophotometric or chromatographic measurements via triplicate runs and standard deviation calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl L-tert-leucinate hydrochloride
Reactant of Route 2
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Methyl L-tert-leucinate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.